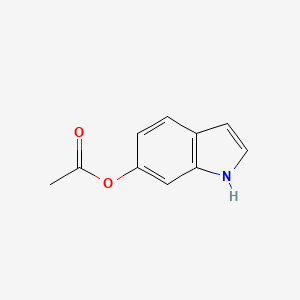
6-ACETOXYINDOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetoxyindole is an organic compound belonging to the indole family, characterized by an indole ring substituted with an acetoxy group at the sixth position. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. The acetoxy group enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Acetoxyindole can be synthesized through the acetylation of 6-hydroxyindole. The typical procedure involves the reaction of 6-hydroxyindole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized to achieve high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: 6-Acetoxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-6-carboxylic acid.
Reduction: Reduction reactions can convert it to 6-hydroxyindole.
Substitution: The acetoxy group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Indole-6-carboxylic acid.
Reduction: 6-Hydroxyindole.
Substitution: Various indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Acetoxyindole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-acetoxyindole involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 6-hydroxyindole, which can then participate in further biochemical reactions. The indole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
4-Acetoxyindole: Similar structure but with the acetoxy group at the fourth position.
6-Hydroxyindole: The precursor to 6-acetoxyindole, lacking the acetoxy group.
Indole-3-acetic acid: A plant hormone with a carboxyl group at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The position of the acetoxy group influences its chemical behavior and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
1H-indol-6-yl acetate |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 |
Clave InChI |
AQPAAQVLJBZFCV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C=CN2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















